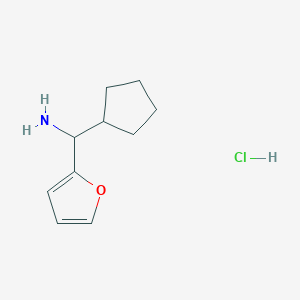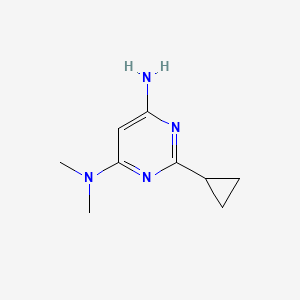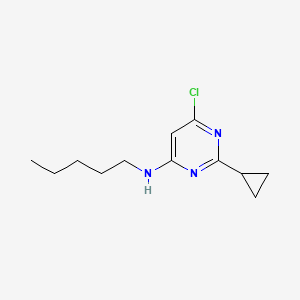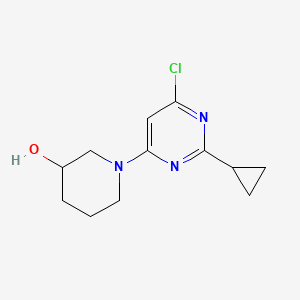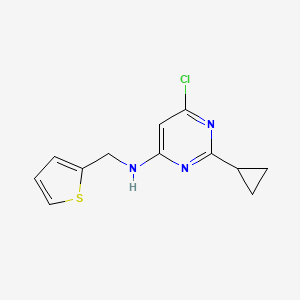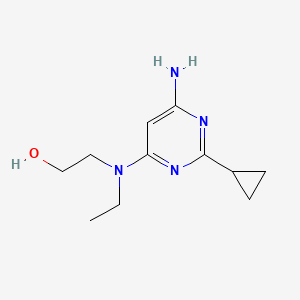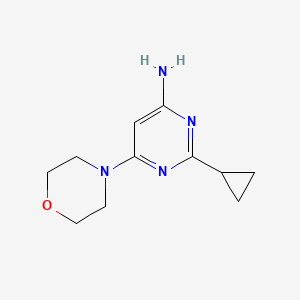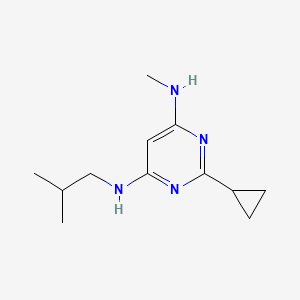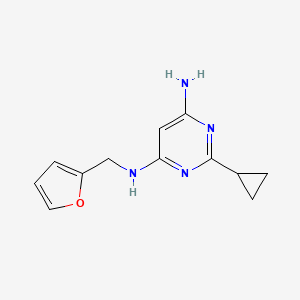![molecular formula C10H10BrN3O B1471693 [1-(4-ブロモ-2-メチルフェニル)-1H-1,2,3-トリアゾール-4-イル]メタノール CAS No. 1513822-88-2](/img/structure/B1471693.png)
[1-(4-ブロモ-2-メチルフェニル)-1H-1,2,3-トリアゾール-4-イル]メタノール
説明
[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C10H10BrN3O and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
この化合物は、有機合成における重要な中間体として役立ちます . さまざまな他の化合物の製造に使用でき、有機化学の多様性と複雑さに貢献します。
農薬用途
農薬の分野では、この化合物はさまざまな農薬の合成における中間体として使用できます . これらには、殺虫剤、除草剤、および農業で使用されるその他の化学物質が含まれます。
医薬品用途
この化合物は、製薬業界でも使用できます . 中間体として、さまざまな薬物や医薬品の合成に使用できる可能性があります。
染料分野
染料分野では、この化合物は中間体として使用できます . さまざまな染料や顔料の製造に貢献できる可能性があります。
ベンジル位での反応
この化合物は、ベンジル位での反応に関与する可能性があります . これらの反応は、合成問題にとって非常に重要であり、アルキルベンゼンのラジカル臭素化を含みます .
4-メチルメスカリンの中間体
この化合物は、4-メチルメスカリンの中間体としても使用できます . 4-メチルメスカリンは、アンフェタミンおよびカチン系合成興奮剤です。
特性
IUPAC Name |
[1-(4-bromo-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGWNYYXNCLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


